molecular formula C21H25BrN2O4 B10879274 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10879274
M. Wt: 449.3 g/mol
InChI Key: HEMCSYFJCOJNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenoxy group and a dimethoxybenzyl-substituted piperazine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone typically involves the following steps:

  • Formation of the Bromophenoxy Intermediate: : The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

  • Synthesis of the Piperazine Derivative: : The next step involves the reaction of the bromophenoxy intermediate with 1-(2,3-dimethoxybenzyl)piperazine. This reaction is typically conducted under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

  • Formation of the Final Product: : The final step involves the reaction of the piperazine derivative with an appropriate acylating agent to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Receptor Binding: The compound may bind to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes within the cell.

    DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of a bromine atom.

    2-(4-Fluorophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a fluorine atom instead of a bromine atom.

    2-(4-Methylphenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H25BrN2O4/c1-26-19-5-3-4-16(21(19)27-2)14-23-10-12-24(13-11-23)20(25)15-28-18-8-6-17(22)7-9-18/h3-9H,10-15H2,1-2H3

InChI Key

HEMCSYFJCOJNCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.